
Orniplabin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orniplabin, also known as SMTP-7, is a low-molecular-weight compound derived from the fungus Stachybotrys microspora. It is known for its ability to enhance plasminogen-fibrin binding, urokinase-catalyzed activation of plasminogen, and urokinase and plasminogen-mediated fibrin degradation. This compound exhibits potential thrombolytic and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Orniplabin is synthesized through a series of chemical reactions involving the modification of triprenyl phenol compounds. The synthesis typically involves the following steps:
Isolation of Triprenyl Phenol: The initial step involves the isolation of triprenyl phenol from the fungal culture of Stachybotrys microspora.
Chemical Modification: The isolated triprenyl phenol undergoes chemical modifications to enhance its plasminogen-fibrin binding and activation properties
Purification: The modified compound is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Stachybotrys microspora followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of triprenyl phenol, which is then chemically modified and purified to produce this compound .
化学反応の分析
Types of Reactions: Orniplabin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications .
科学的研究の応用
Orniplabin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying plasminogen activation and fibrin degradation mechanisms.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, including inflammation and oxidative stress.
Medicine: this compound shows potential as a therapeutic agent for treating thrombotic disorders and inflammatory diseases. Its ability to enhance plasminogen activation makes it a promising candidate for thrombolytic therapy.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting thrombotic and inflammatory conditions
作用機序
Orniplabin exerts its effects by modulating the plasminogen-plasmin system. It enhances the binding of plasminogen to fibrin and promotes its activation by urokinase. This leads to increased plasmin formation, which degrades fibrin and dissolves blood clots. This compound also exhibits anti-inflammatory effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines .
類似化合物との比較
Staplabin: Another triprenyl phenol compound with similar plasminogen activation properties.
SMTP-3: A congener of Orniplabin with distinct structural properties and biological activities.
SMTP-4: Another analog with enhanced plasminogen activation and fibrin degradation properties.
Comparison: this compound is unique among its congeners due to its superior plasminogen modulation and thrombolytic effects. It is five to ten times more potent than staplabin in enhancing plasminogen-fibrin binding and activation. This compound also exhibits a broader therapeutic window and reduced risk of hemorrhagic complications compared to other similar compounds .
特性
分子式 |
C51H68N2O10 |
|---|---|
分子量 |
869.1 g/mol |
IUPAC名 |
(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |
InChIキー |
CRNDCHORWGDFGR-PXTWCNKMSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)
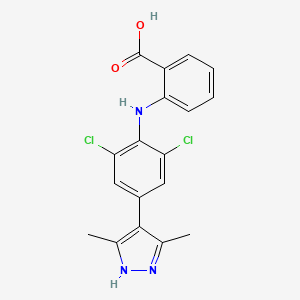

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
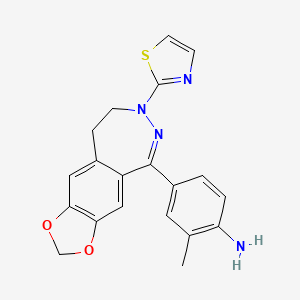
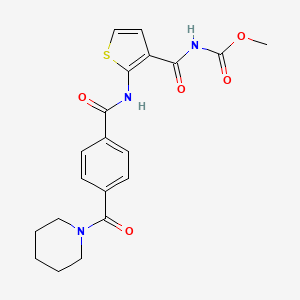

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
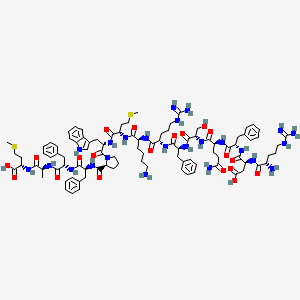
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
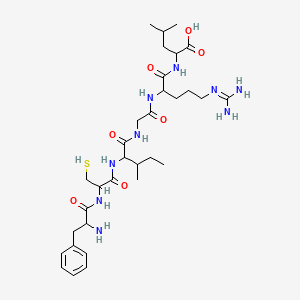

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)
